![molecular formula C22H12Cl2F3N3O2 B2949915 N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 338770-20-0](/img/structure/B2949915.png)
N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide
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Overview
Description
The compound “N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide” is a complex organic molecule. It is related to a class of compounds known as acetanilides . Acetanilides are a type of anilide, which is a functional group consisting of an acyl group substituted with an aniline .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. While specific structural data for this compound is not available, related compounds have been analyzed using X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For this compound, specific physical and chemical properties are not available in the search results .Scientific Research Applications
Oncology Research
The trifluoromethyl group (-CF₃) within the compound’s structure is known to enhance the biological activity of pharmacological agents . This suggests that the compound could be investigated for its potential use in cancer treatment, particularly in targeted therapies that require the drug to interact specifically with cancer cells while sparing healthy cells.
Antimicrobial Agents
Compounds containing pyridine rings have been studied for their antimicrobial properties . The presence of both the pyridine and indole rings in this compound could mean it has the potential to act against a broad spectrum of bacterial pathogens, possibly by targeting specific enzymes or pathways essential for bacterial survival.
Agricultural Chemicals
The trifluoromethylpyridine (TFMP) moiety is a key structural motif in active agrochemical ingredients . This compound could be explored for its use in crop protection, possibly offering a new approach to pest control or plant disease management.
Metabolic Diseases
The unique physicochemical properties conferred by the fluorine atom, such as increased stability and lipophilicity, can be beneficial in designing drugs for metabolic diseases . This compound could be part of research into new treatments for conditions like diabetes or dyslipidemia.
Material Science
Fluorine-containing compounds have applications in material science due to their unique characteristics . The compound could be used in the development of new materials with specific desired properties, such as increased resistance to heat or chemical reactions.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving indole and pyridine moieties .
Pharmacokinetics
Its bioavailability, half-life, and metabolic stability remain to be determined .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F3N3O2/c23-13-5-7-14(8-6-13)29-21(32)19(31)16-11-30(18-4-2-1-3-15(16)18)20-17(24)9-12(10-28-20)22(25,26)27/h1-11H,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKVSBOXYWJLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide |
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